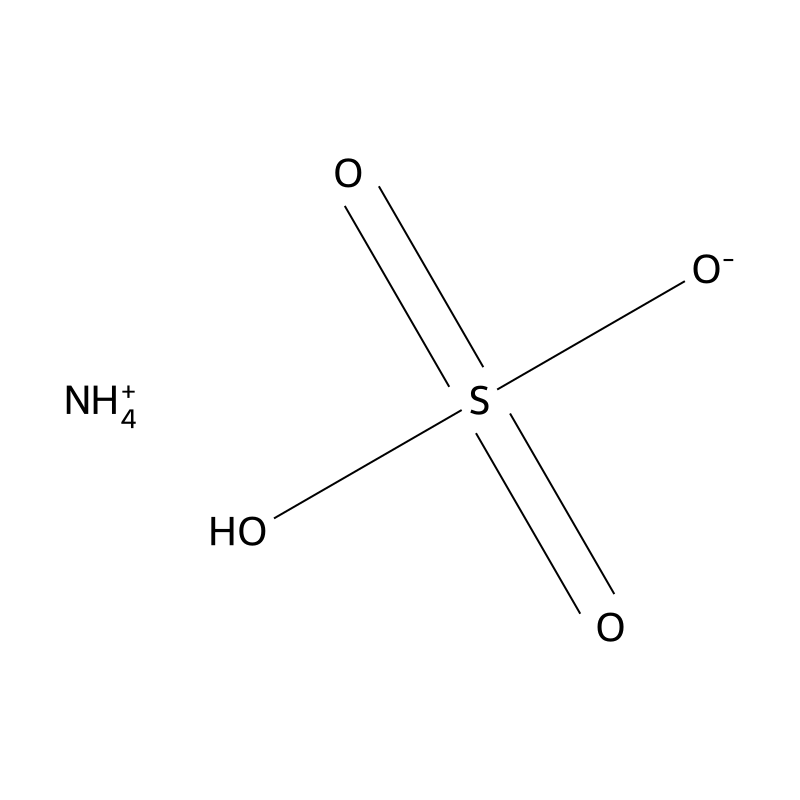

Ammonium bisulfate

H5NO4S

Content Navigation

Ammonium bisulfate (NH4HSO4) offers the acidity of sulfuric acid without handling hazards. It decomposes entirely to volatile gases, leaving no ash residue-essential for metal extraction and catalyst prep where alkali metal contamination cannot be tolerated. • Ash-free decomposition: No metal residue, complete volatilization. • Non-corrosive solid acid: Melts at 147°C, less aggressive than H2SO4. • Direct-use: No pre-decomposition needed vs. ammonium sulfate. • Dry-blend acidulant for precise pH control.

CAS Number

Product Name

IUPAC Name

Molecular Formula

H5NO4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Ammonium bisulfate (NH4HSO4) is a highly soluble, acidic crystalline solid that serves as a critical intermediate, solid acid catalyst, and reactive flux in industrial and laboratory settings [1]. Melting at 147 °C to form an ionic, acidic liquid, it provides the proton-donating power of sulfuric acid without the severe handling hazards and equipment corrosion associated with liquid acids. Furthermore, unlike alkali metal bisulfates, it decomposes entirely into volatile gases at elevated temperatures, leaving no metal ash residue. These properties make it a highly sought-after procurement choice for sulfation roasting, high-purity metal extraction, and residue-free catalyst preparation.

Research Fit

Substituting ammonium bisulfate with common alternatives frequently leads to process failures or severe engineering challenges. Replacing it with liquid sulfuric acid introduces extreme corrosivity, demanding expensive high-alloy reactor materials and complicating material handling[1]. Substituting with sodium bisulfate or potassium bisulfate introduces persistent alkali metal ions, which can poison catalysts or contaminate high-purity metal extracts since they do not volatilize. Finally, while ammonium sulfate is a cheaper neutral salt, it must undergo an endothermic decomposition step to form ammonium bisulfate before it can act as an acid roasting agent, requiring higher energy inputs and longer processing times.

Substitution Risk

Its neutral pH and different thermal decomposition alter catalytic pathways and deactivation mechanisms, failing to reproduce the aggressive poisoning observed in SCR studies.

Concentrated H₂SO₄ causes charring, corrosion, and uncontrolled exotherms; the solid salt form of ABS enables safer dosing and eliminates these process hazards.

Corrosion Reduction in Sulfation Roasting

In metallurgical processing and sulfation roasting (e.g., TiO2 recovery from ilmenite), the choice of acidic flux dictates reactor lifespan. While sulfuric acid provides necessary protons, its high mass fraction in liquid form causes severe corrosion to standard metallurgical equipment. Ammonium bisulfate provides a solid-state alternative that melts at 147 °C into a reactive acidic flux. Studies on ilmenite roasting demonstrate that using the ammonium sulfate/bisulfate route achieves high metal conversion (e.g., converting metal oxides to soluble sulfates at 500 °C) while being significantly less corrosive to equipment than direct sulfuric acid roasting [1].

| Evidence Dimension | Reactor corrosivity and handling state |

| Target Compound Data | Solid, melts at 147 °C, low corrosivity to roasting equipment |

| Comparator Or Baseline | Sulfuric acid (Highly corrosive liquid requiring specialized alloys) |

| Quantified Difference | Shifts the acidic reactant from a highly corrosive liquid to a process-friendly solid flux. |

| Conditions | Sulfation roasting of complex minerals at elevated temperatures (300-500 °C) |

Allows procurement teams to source a potent acidic flux that extends the operational lifespan of industrial roasting equipment.

Eliminating Endothermic Decomposition

In the extraction of alkaline components (like Ca, Mg, or Al) from minerals such as blast furnace slag, ammonium sulfate is often used as a precursor. However, kinetic studies reveal that ammonium sulfate must first undergo an endothermic decomposition (ΔH = 112.5 kJ/mol at 350 °C) to form ammonium bisulfate before the actual exothermic mineral extraction can occur [1]. By directly utilizing ammonium bisulfate or optimizing processes to maintain the bisulfate active species, the process bypasses this energy-intensive decomposition step, accelerating the reaction kinetics with the target metal oxides.

| Evidence Dimension | Initial reaction enthalpy / Activation energy barrier |

| Target Compound Data | Directly reacts exothermically with Ca/Mg minerals |

| Comparator Or Baseline | Ammonium sulfate (Requires +112.5 kJ/mol endothermic decomposition first) |

| Quantified Difference | Eliminates a 112.5 kJ/mol endothermic barrier during the initial roasting phase. |

| Conditions | Roasting of blast furnace slag or wollastonite at 350-400 °C |

Directly sourcing or optimizing for the bisulfate form reduces energy consumption and accelerates throughput in mineral extraction processing.

Residue-Free Decomposition for Purity

A critical differentiator for ammonium bisulfate in catalyst preparation and high-purity chemical synthesis is its thermal decomposition profile. Unlike sodium bisulfate, which leaves behind a solid sodium sulfate residue upon heating, ammonium bisulfate decomposes entirely into volatile gases (NH3, SO3, H2O) at temperatures above 300-500 °C [1]. This complete volatilization ensures that no alkali metal ash is left behind to poison sensitive catalytic sites or contaminate refined metal products, making it the premier choice for transient acidic environments.

| Evidence Dimension | Post-decomposition solid residue |

| Target Compound Data | 0% solid residue; fully volatilizes into NH3 and SOx |

| Comparator Or Baseline | Sodium bisulfate (Leaves >50% solid mass as Na2SO4 residue) |

| Quantified Difference | 100% volatile vs. persistent alkali metal contamination. |

| Conditions | Thermal processing or catalyst calcination above 500 °C |

Crucial for buyers manufacturing catalysts or high-purity materials where alkali metal contamination would cause product failure.

Penetrative Acidic Melt Formation

At 147 °C, ammonium bisulfate undergoes a phase transition to form a highly viscous, sticky acidic melt (viscosity: 0.1-0.2 Pa·s) [1]. While this property is known to cause fouling in SCR systems by binding fly ash, it is highly advantageous in procurement scenarios involving mineral roasting or solid-state extractions. The liquid bisulfate melt effectively wets and penetrates solid mineral matrices far better than non-melting solid salts like ammonium sulfate (which remains dry until decomposition), ensuring superior physical contact and higher extraction yields for target metals.

| Evidence Dimension | Phase state and reactive wetting at 150-220 °C |

| Target Compound Data | Forms a viscous, sticky liquid melt at 147 °C |

| Comparator Or Baseline | Ammonium sulfate (Remains a dry solid, poor surface wetting) |

| Quantified Difference | Provides a 0.1-0.2 Pa·s liquid flux medium for superior mineral matrix penetration. |

| Conditions | Low-temperature roasting or pre-heating stages (150-220 °C) |

The low-temperature melt property ensures maximum surface contact with ores or slags, driving higher yields in metallurgical recovery operations.

Rare & Transition Metal Extraction

Ideal for extracting TiO2 from ilmenite, or recovering vanadium, aluminum, and magnesium from industrial slags, where it acts as a highly reactive, less-corrosive acidic flux [1].

Solid Acid Catalysis

Used as a proton donor in organic synthesis and catalyst preparation where the complete thermal volatilization of the compound ensures no alkali metal residues poison the final product [1].

pH Control in Formulations

Selected over liquid sulfuric acid for precise, safer pH control in dry-blend formulations, agricultural chemicals, and hair preparations where minimizing water and handling hazards is critical [1].

Application Fit Matrix

Physical Description

Liquid

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 58 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 50 of 58 companies with hazard statement code(s):;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Ammonium_bisulfate

Use Classification

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Sulfuric acid, ammonium salt (1:1): ACTIVE

Explore Compound Types

O4Si-4